2-({4-ethyl-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide
Description
Properties
IUPAC Name |
2-[[4-ethyl-5-[2-(4-nitropyrazol-1-yl)ethyl]-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N8O3S/c1-2-18-9(15-16-11(18)23-7-10(20)14-12)3-4-17-6-8(5-13-17)19(21)22/h5-6H,2-4,7,12H2,1H3,(H,14,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSGHOYDZGCANS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN)CCN2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({4-ethyl-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure with a triazole ring, a sulfanyl group, and an acetohydrazide moiety. Its molecular formula is , and it has a molecular weight of approximately 317.37 g/mol.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, antifungal, and anticancer properties.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by [source] demonstrated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be notably low, indicating potent antibacterial effects.
Antifungal Activity
The antifungal properties of this compound have also been explored. In vitro assays revealed that it has considerable activity against several fungal pathogens, including Candida albicans and Aspergillus niger. The compound's mechanism appears to involve disruption of fungal cell membrane integrity, leading to cell lysis [source].
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. In cell line studies, it was shown to induce apoptosis in cancer cells through the activation of caspase pathways [source]. Further research is needed to elucidate the specific pathways involved and the potential for clinical applications.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The presence of the triazole ring is known to interfere with enzyme functions critical for microbial survival.
- Membrane Disruption : The sulfanyl group contributes to the disruption of cellular membranes in both bacterial and fungal organisms.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways by increasing reactive oxygen species (ROS) levels.
Case Studies
Several case studies have been documented highlighting the efficacy of this compound in various biological contexts:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antibacterial effects against E. coli and Staphylococcus aureus with MIC values below 10 µg/mL. |
| Study B | Showed antifungal activity with effective concentrations leading to 90% inhibition of Candida albicans. |
| Study C | Reported induction of apoptosis in human breast cancer cell lines with IC50 values around 15 µM. |
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs.
- Hydrazone Modifications : Compounds like ZE-4b and ZE-4c incorporate hydrazone moieties, which enhance π-π stacking and cytotoxicity compared to unmodified acetohydrazides .
2.2. Biological Activity Comparisons
Studies on triazole-thioacetohydrazides highlight substituent-dependent bioactivity:
- Cytotoxicity: In , hydrazone derivatives (e.g., N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide) showed potent activity against melanoma (IGR39) and breast cancer (MDA-MB-231) cells, with IC50 values <10 μM. The nitro-pyrazole group in the target compound may similarly enhance cytotoxicity via nitro-reductase activation .
- Enzyme Inhibition : Derivatives with aromatic hydrazones (e.g., ) exhibited α-glucosidase and lipase inhibition (IC50: 12–45 μM), suggesting the acetohydrazide backbone is critical for enzyme interaction .
- Antimetastatic Potential: N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide () inhibited cancer cell migration, indicating substituent flexibility for targeting metastasis .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The nitro-pyrazole-ethyl group in the target compound likely increases logP compared to pyridine (ZE-4b) or phenoxymethyl () analogs, affecting membrane permeability .
- Solubility: Allyl and phenoxymethyl substituents () enhance aqueous solubility, whereas aromatic groups (e.g., phenyl, naphthyl in ) reduce it .
- ADME Profiles : Molecular docking () suggests triazole-thioacetohydrazides with polar substituents (e.g., hydroxybenzylidene in ) exhibit better absorption and metabolic stability .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-({4-ethyl-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide?
- Methodology : Multi-step synthesis is typical for triazole-thioether derivatives. Key steps include:
- Formation of the triazole core via cyclocondensation of hydrazides and isothiocyanates under reflux (ethanol, 80°C) .
- Thiolation using 2-chloroacetonitrile in DMF/NaOH to introduce the sulfanyl group .
- Functionalization with 4-nitro-1H-pyrazole via nucleophilic substitution or coupling reactions .
- Optimization : Adjust reaction time (6–12 hours) and stoichiometry (1:1.2 molar ratio of triazole-thiol to nitro-pyrazole derivative) to improve yield (>70%) .
Q. How can structural purity and identity of this compound be validated?
- Analytical Techniques :
- NMR (¹H/¹³C): Confirm substitution patterns (e.g., ethyl group at N4 of triazole, nitro-pyrazole proton signals at δ 8.5–9.0 ppm) .
- HPLC : Purity >95% using C18 columns (acetonitrile/water gradient) .
- LC-MS : Molecular ion peak ([M+H]+) matching theoretical molecular weight (e.g., ~435 g/mol) .
Q. What are the key solubility and stability considerations for this compound?
- Solubility : Moderately soluble in DMSO (>10 mg/mL), poorly in water (<0.1 mg/mL). Use DMSO for biological assays .
- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the sulfanyl group. Degradation occurs at >40°C in aqueous solutions .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methods :
- Molecular Docking : Use AutoDock Vina to simulate interactions with fungal CYP51 (target for antifungals) or bacterial DNA gyrase .
- ADME Prediction : SwissADME to assess bioavailability (e.g., Lipinski’s Rule compliance: MW <500, LogP <5) .
- Outcomes : The nitro group enhances electron-withdrawing effects, potentially increasing binding affinity to microbial enzymes .
Q. What experimental designs address contradictions in reported bioactivity data?
- Case Study : Discrepancies in antimicrobial IC₅₀ values (e.g., 8–50 µM against Candida albicans):
- Variables : Test under standardized CLSI/MIC protocols .
- Structural Modifications : Compare analogs (e.g., replacing 4-nitro-pyrazole with 4-chloro-pyrazole) to isolate electronic effects .
- Statistical Analysis : Use ANOVA to evaluate significance of substituent contributions (p<0.05) .
Q. What strategies optimize the compound’s pharmacokinetic profile?
- Derivatization :
- Prodrug Design : Acetylate the hydrazide moiety to improve membrane permeability .
- PEGylation : Attach polyethylene glycol chains to enhance solubility and half-life .
- In Vivo Testing : Monitor plasma concentration in rodent models (HPLC-MS/MS) to assess bioavailability .
Contradictions and Resolutions
-
Contradiction : Variable antifungal activity in different studies.
- Resolution : Standardize assay conditions (pH 7.4, 37°C) and use reference strains (e.g., ATCC 90028) .
-
Contradiction : Instability in aqueous buffers.
- Resolution : Use lyophilized formulations or co-solvents (e.g., cyclodextrin) to enhance stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
